molecular formula C24H26ClN3O4S2 B13751395 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate CAS No. 23905-07-9

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate

Cat. No.: B13751395
CAS No.: 23905-07-9
M. Wt: 520.1 g/mol
InChI Key: FKPQVJLAFCLIJG-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the thiazole ring: This step may involve the reaction of the piperazine derivative with thioamides or other thiazole precursors.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions using chlorobenzyl halides.

    Formation of the oxalate salt: The final compound is often converted to its oxalate salt form for stability and solubility purposes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and sulfur atoms can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or to break down the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler amines or hydrocarbons.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine hydrochloride
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine sulfate

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine oxalate is unique due to its specific combination of functional groups and the presence of the oxalate salt, which may confer distinct solubility and stability properties compared to other similar compounds.

Properties

CAS No.

23905-07-9

Molecular Formula

C24H26ClN3O4S2

Molecular Weight

520.1 g/mol

IUPAC Name

2-[4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazin-1-yl]-1,3-thiazole;oxalic acid

InChI

InChI=1S/C22H24ClN3S2.C2H2O4/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)27-17-15-25-11-13-26(14-12-25)22-24-10-16-28-22;3-1(4)2(5)6/h1-10,16,21H,11-15,17H2;(H,3,4)(H,5,6)

InChI Key

FKPQVJLAFCLIJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4.C(=O)(C(=O)O)O

Origin of Product

United States

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